molecular formula C10H14ClNO B14363113 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride CAS No. 90829-52-0

1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride

Cat. No.: B14363113
CAS No.: 90829-52-0
M. Wt: 199.68 g/mol
InChI Key: ZOEWWSQFGPBOKU-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-3-methylbenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
  • N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one;hydrochloride
  • N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one;hydrochloride

Uniqueness

1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its methyl group at the 3-position of the phenyl ring and the amino group at the 2-position contribute to its unique interaction with biological targets and its overall chemical reactivity .

Properties

90829-52-0

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(2-amino-3-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-3-9(12)8-6-4-5-7(2)10(8)11;/h4-6H,3,11H2,1-2H3;1H

InChI Key

ZOEWWSQFGPBOKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1N)C.Cl

Origin of Product

United States

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